1-(5-amino-2,3-dihydro-1H-inden-2-yl)-3-(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-6-yl)pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
MDVN1003 is a potent inhibitor of BTK amd PI3K delta. MDVN1003 inhibits Bruton's tyrosine kinase (BTK) and phosphatidylinositol-3-kinase delta (PI3Kδ), two proteins regulated by the B cell receptor (BCR) that drive the growth of many NHLs. MDVN1003 induces cell death in a B cell lymphoma cell line but not in an irrelevant erythroblast cell line.
Scientific Research Applications
Synthesis and Derivative Formation
- Pyrazolo[3,4-d]pyrimidine compounds, including derivatives similar to the queried chemical, have been synthesized for various research purposes. These compounds often serve as key intermediates in the development of more complex chemical structures. For example, Eleev, Kutkin, and Zhidkov (2015) synthesized fluorocontaining substituted amides of pyrazole-4-carboxylic acid, leading to substituted pyrazolo[3,4-d]pyrimidine-4-ones (Eleev, Kutkin, & Zhidkov, 2015).
Antimicrobial Applications
- Some pyrazolo[3,4-d]pyrimidine derivatives have been explored for their potential antimicrobial properties. Holla et al. (2006) synthesized novel derivatives as potential antimicrobial agents, indicating a possible application in combating bacterial and fungal infections (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).
Anticancer Research
- The pyrazolo[3,4-d]pyrimidine scaffold is also being investigated in anticancer research. Abdellatif et al. (2014) synthesized new pyrazolopyrimidine derivatives and evaluated their anticancer activity, showing promise in this field (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Synthesis of Fluorinated Derivatives
- Fluorinated derivatives of pyrazolo[3,4-d]pyrimidine, like those synthesized by Iaroshenko et al. (2009), demonstrate the versatility of these compounds in creating stable and potentially biologically active molecules (Iaroshenko, Sevenard, Kotljarov, Volochnyuk, Tolmachev, & Sosnovskikh, 2009).
Development of Anti-Inflammatory Agents
- Rahmouni et al. (2016) explored pyrazolopyrimidines as anti-5-lipoxygenase agents, indicating potential applications in developing anti-inflammatory drugs (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Exploration in Heterocyclic Chemistry
- The pyrazolo[3,4-d]pyrimidine core is extensively used in heterocyclic chemistry for synthesizing diverse heterocyclic compounds with potential biological activities, as seen in the work of Abdelhamid et al. (2007) (Abdelhamid, Baghos, & Halim, 2007).
properties
IUPAC Name |
1-(5-amino-2,3-dihydro-1H-inden-2-yl)-3-(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-6-yl)pyrazolo[3,4-d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN7O/c23-16-8-13(9-17-20(16)31-4-3-26-17)19-18-21(25)27-10-28-22(18)30(29-19)15-6-11-1-2-14(24)5-12(11)7-15/h1-2,5,8-10,15,26H,3-4,6-7,24H2,(H2,25,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJLSBKQZMEISX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2F)C3=NN(C4=NC=NC(=C34)N)C5CC6=C(C5)C=C(C=C6)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 129896911 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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